4-Fluoro-3-(2,2,2-trifluoroacetamido)benzoic acid
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Overview
Description
4-Fluoro-3-(2,2,2-trifluoroacetamido)benzoic acid: is a fluorinated aromatic compound with the molecular formula C9H5F4NO3 and a molecular weight of 251.13 g/mol . This compound is characterized by the presence of both fluoro and trifluoroacetamido groups, which impart unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(2,2,2-trifluoroacetamido)benzoic acid typically involves the following steps:
Nitration: The starting material, 4-fluorobenzoic acid, undergoes nitration to introduce a nitro group at the meta position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acylation: The amino group is acylated with trifluoroacetic anhydride to form the trifluoroacetamido derivative.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(2,2,2-trifluoroacetamido)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoroacetamido groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The trifluoroacetamido group can be hydrolyzed to form the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of oxidized products such as carboxylic acids or ketones.
Reduction: Formation of reduced products such as amines or alcohols.
Scientific Research Applications
4-Fluoro-3-(2,2,2-trifluoroacetamido)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(2,2,2-trifluoroacetamido)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It may influence various biochemical pathways, including those involved in inflammation, cell signaling, and metabolism.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Fluoro-3-(2,2,2-trifluoroacetamido)benzoic acid is unique due to the presence of both fluoro and trifluoroacetamido groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H5F4NO3 |
---|---|
Molecular Weight |
251.13 g/mol |
IUPAC Name |
4-fluoro-3-[(2,2,2-trifluoroacetyl)amino]benzoic acid |
InChI |
InChI=1S/C9H5F4NO3/c10-5-2-1-4(7(15)16)3-6(5)14-8(17)9(11,12)13/h1-3H,(H,14,17)(H,15,16) |
InChI Key |
HLGAEZVXDCTBEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)NC(=O)C(F)(F)F)F |
Origin of Product |
United States |
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